

Cu(II)ATSM as a potential therapeutic for ALS

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An In-depth Technical Guide to Cu(II)ATSM as a Potential Therapeutic for Amyotrophic Lateral Sclerosis (ALS)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons, for which there is currently no cure. A growing body of evidence points towards dysregulated copper homeostasis as a key event in ALS pathophysiology, making copper delivery a promising therapeutic strategy. Cu(II)ATSM (diacetyl-bis(4-methylthiosemicarbazonato)copper(II)) is a small, orally bioavailable, and bloodbrain barrier-penetrant copper complex that has demonstrated significant therapeutic potential in preclinical models of ALS and is currently undergoing clinical evaluation. This document provides a comprehensive technical overview of Cu(II)ATSM, including its proposed mechanisms of action, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction: The Role of Copper in ALS

Copper is an essential trace element crucial for the function of numerous enzymes, particularly within the central nervous system (CNS).[1] It is a required cofactor for critical enzymes such as Cu/Zn-superoxide dismutase 1 (SOD1), which is vital for antioxidant defense, and cytochrome c oxidase in the mitochondrial electron transport chain.[2][3]



The pathophysiology of ALS is linked to a disruption in copper homeostasis, where both functional copper deficiency and copper-mediated toxicity may occur simultaneously.[2] This imbalance can lead to:

- Protein Aggregation: Metal-deficient SOD1 is prone to misfolding and aggregation, a key pathological hallmark in familial ALS cases with SOD1 mutations.[3][4] Protein aggregates can, in turn, sequester functional cuproproteins, exacerbating the deficiency.[2]
- Oxidative Stress: A lack of copper in antioxidant enzymes like SOD1 impairs their ability to neutralize harmful reactive oxygen species (ROS), leading to oxidative damage to neurons. [5][6][7]
- Mitochondrial Dysfunction: Impaired function of copper-dependent mitochondrial enzymes can disrupt cellular energy production.

Evidence from post-mortem tissues of sporadic ALS patients reveals decreased copper levels in the ventral grey matter of the spinal cord, the primary site of motor neuron loss, supporting the relevance of copper dysregulation beyond familial, SOD1-mediated ALS.[8][9] Cu(II)ATSM is being investigated as a therapeutic agent that can safely deliver copper to the CNS to address this deficiency.[8][10]

Cu(II)ATSM: Chemical Properties and Pharmacokinetics

Cu(II)ATSM is a lipophilic, neutral copper complex that can readily cross the blood-brain barrier. [10][11]



Property	Value	Reference
Formal Name	(SP-4-2)copper	[12]
Molecular Formula	C ₈ H ₁₄ CuN ₆ S ₂	[12]
Molecular Weight	321.9 g/mol	[12]
Solubility	DMSO: 10 mg/ml; DMF: 2 mg/ml; Water: Insoluble	[12][13][14]
Oral Bioavailability	~53% (in rats)	[15]

Pharmacokinetic studies in rats following a single 20 mg/kg oral dose showed prolonged absorption with a Tmax of 10 hours and an elimination half-life of approximately 3.1 hours.[15] PET imaging studies using radiolabeled copper have confirmed that Cu(II)ATSM delivers copper selectively to motor neuron-related areas in ALS patients.[9]

Proposed Mechanisms of Action

The therapeutic effects of Cu(II)ATSM in ALS are believed to be multifactorial, targeting several key pathological processes.

Restoration of Copper Homeostasis

The primary proposed mechanism is the delivery of bioavailable copper to the CNS.[10] Studies in SOD1-mutant mice demonstrated that copper from orally administered ⁶⁵Cu(II)ATSM was incorporated into the mutant SOD1 protein in the spinal cord.[10][16] This process converts the unstable, aggregation-prone, copper-deficient SOD1 into a more stable, fully metallated (holo) form, which is hypothesized to be less toxic.[16] Paradoxically, this stabilization can lead to an increase in the total amount of mutant SOD1 protein, yet it is associated with improved motor function and survival.[16][17]

Inhibition of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. [18] Tissues affected by neurodegenerative diseases like ALS and Parkinson's disease share features consistent with ferroptosis, including elevated iron, low glutathione, and increased lipid peroxidation. [18] Cu(II)ATSM has been shown to be a potent inhibitor of ferroptosis in neuronal

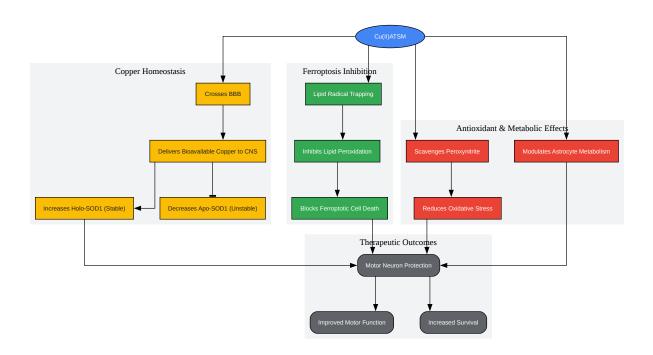


cell models, protecting against lipid peroxidation and cell death with an efficacy approaching that of the reference compound liproxstatin-1.[18] This anti-ferroptotic activity may represent a key disease-modifying mechanism.[18]

Antioxidant and Metabolic Effects

Cu(II)ATSM exhibits antioxidant properties, including the ability to scavenge peroxynitrite, a potent oxidant that contributes to cellular damage.[15][19][20] Additionally, recent studies suggest Cu(II)ATSM may act as a "metabolic switch."[19][21] In astrocyte models derived from ALS patients, Cu(II)ATSM appeared to revert the cellular metabolic phenotype towards that of healthy controls, potentially improving the metabolic support that astrocytes provide to motor neurons.[19][21]





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Caption: Proposed multi-target mechanism of action for Cu(II)ATSM in ALS.

Preclinical Efficacy Data



Cu(II)ATSM has been extensively tested in transgenic mouse models of ALS that express mutant forms of human SOD1 (e.g., SOD1-G93A and SOD1-G37R), which are considered robust models of the disease.[10][22] The results have been independently validated by the ALS Therapy Development Institute, a significant milestone in preclinical ALS research.[23]

Table 1: Summary of Key Preclinical Studies in SOD1 Mouse Models



Model	Treatment Paradigm	Key Findings	Reference	
SOD1-G37R	Oral admin., dose- dependent	- Improved locomotor function (rotarod) Increased survival by up to 26% (highest dose) More effective than riluzole (3.3% survival benefit) Effective even when started after symptom onset.	[24][25]	
SOD1-G37R	Oral admin.	- Preserved α-motor neurons in the spinal cord Decreased levels of oxidatively modified proteins Increased levels of fully metallated (holo) SOD1.	[16][17]	
SOD1-G93A	Oral admin., presymptomatic	- Delayed disease onset Extended survival by 14% Slowed disease progression from onset to end-stage.	[20]	
SOD1-G93A	Oral admin.	- Delayed onset of neurological symptoms Improved locomotive capacity Increased median survival by 8% and mean survival by 11% Selectively increased	[26]	



		enzymatically active SOD1 in the spinal cord.
SOD1-G93A	Oral admin.	- Independent validation of efficacy Delayed disease onset by an average [23] of 6 days Animals maintained peak body weight longer.

Clinical Development

Based on the robust preclinical data, Cu(II)ATSM has progressed to clinical trials in humans.

Table 2: Summary of Cu(II)ATSM Clinical Trials in ALS



Trial ID	Phase	Study Design	Dose Levels	Key Objective s & Endpoint s	Status	Referenc e
NCT02870 634	1	Multicenter, open-label, dose- escalation	3, 6, 12, 24, 48 mg/day (oral)	Primary: Safety, tolerability, pharmacok inetics.Sec ondary: Preliminary efficacy (ALSFRS-R).	Completed	[27][28]
NCT04082 832	2/3	Multicenter, randomize d, double- blind, placebo- controlled	Not specified	Primary: Change from baseline in ALSFRS-R score.Seco ndary: Survival, slow vital capacity (SVC), ECAS score.	Active	[10][29]

The Phase 1 trial established the safety profile and recommended Phase 2 dose (RP2D).[27] A Phase 2/3 study is currently underway to assess the efficacy of Cu(II)ATSM compared to a placebo over a 24-week treatment period.[29]

Experimental Protocols

This section details the methodologies used in the key preclinical and clinical studies cited.

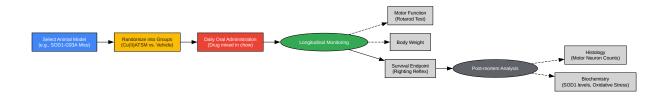


Preclinical Animal Studies

- Animal Models:
 - SOD1-G93A Mice: Transgenic mice expressing the human SOD1 gene with a glycine-toalanine substitution at position 93. These mice develop a progressive motor neuron disease that closely mimics human ALS.[30][31]
 - SOD1-G37R Mice: Transgenic mice expressing the human SOD1 gene with a glycine-toarginine substitution at position 37. This is another widely used model with a robust and predictable disease progression.[24][25]
- Drug Administration:
 - Cu(II)ATSM is typically mixed into the powdered chow of the mice for oral administration.
 Dosing is calculated based on daily food consumption to achieve the target mg/kg/day dose.[24][26]
- Assessment of Motor Function:
 - Rotarod Test: Mice are placed on a rotating rod with accelerating speed. The latency to fall
 is recorded as a measure of motor coordination and endurance. This test is performed at
 regular intervals to track disease progression.[24][25]
- Survival Analysis:
 - Mice are monitored daily. The primary endpoint is typically defined as the inability of the mouse to right itself within 30 seconds of being placed on its side, at which point it is euthanized. Survival is calculated from birth to this endpoint.[24][26]
- Histological and Biochemical Analysis:
 - At the study endpoint, spinal cord tissue is harvested.
 - \circ Motor Neuron Counts: Lumbar spinal cord sections are stained (e.g., with cresyl violet), and the number of large, healthy α -motor neurons in the ventral horn is manually counted. [17][20]



Biochemical Assays: Spinal cord homogenates are used to measure levels of SOD1 protein (Western blot), SOD1 activity, markers of oxidative stress (e.g., protein carbonylation), and markers of neuroinflammation (e.g., GFAP for astrogliosis).[17][26]



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Caption: A typical experimental workflow for preclinical testing of Cu(II)ATSM in ALS mouse models.

Clinical Trial Protocols (Phase 2 Example)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled study. [29]
- Participant Population: Patients diagnosed with familial or sporadic ALS according to Awajishima Consensus Recommendations. Key exclusion criteria include inability to swallow, dependence on mechanical ventilation, and certain gastrointestinal or immune conditions.
 [27][29]
- Randomization and Blinding: Patients are randomized on a 1:1 basis to receive either Cu(II)ATSM or a matching placebo. Both patients and investigators are blinded to the treatment allocation.[29]
- Intervention: The study drug is administered orally once a day in a fasted state for 24 weeks (six 28-day cycles).[29]
- Efficacy Assessments:



- Revised ALS Functional Rating Scale (ALSFRS-R): A validated questionnaire that assesses disability in 12 domains of daily function. It is the primary efficacy endpoint. [29]
- Slow Vital Capacity (SVC): A measure of respiratory muscle strength.[29]
- Edinburgh Cognitive and Behavioural ALS Screen (ECAS): Assesses cognitive and behavioral changes common in ALS.[29]
- Safety Assessments: Safety is monitored through physical examinations, vital signs, and standard hematology and serum chemistry panels at baseline and after each treatment cycle.[29]

Conclusion and Future Directions

Cu(II)ATSM represents a promising and rationally designed therapeutic candidate for ALS. Its mechanism, centered on correcting the underlying copper dyshomeostasis implicated in both familial and sporadic forms of the disease, distinguishes it from many other therapeutic approaches. Robust and independently validated preclinical data have demonstrated significant improvements in motor function and survival in animal models.

The ongoing Phase 2/3 clinical trial is a critical step in determining if these compelling preclinical results will translate into meaningful clinical benefits for patients. The outcomes of this trial will not only define the future of Cu(II)ATSM as an ALS therapy but will also provide crucial validation for targeting metal homeostasis in neurodegenerative diseases. Further research may also explore the potential of Cu(II)ATSM in other neurodegenerative conditions where copper dysregulation and ferroptosis are implicated, such as Parkinson's disease.[9][18]

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